5-Methyl-3-methyleneindolin-2-one
Description
5-Methyl-3-methyleneindolin-2-one is a substituted indolin-2-one derivative characterized by a methyl group at position 5 and a methylene (-CH₂-) group at position 3 of the indole scaffold. Indolin-2-one derivatives are widely studied due to their biological activities, including antitumor, antimicrobial, and antioxidant properties .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-methyl-3-methylidene-1H-indol-2-one |
InChI |
InChI=1S/C10H9NO/c1-6-3-4-9-8(5-6)7(2)10(12)11-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
ZPHYHFPXCPTRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 and 5
Key structural analogs differ in substituents at positions 3 and 5, which significantly alter physicochemical and biological properties:
Key Observations:
Position 3 Modifications :
- Nitroimidazole-methylene (e.g., compound 5a) introduces electron-withdrawing groups, enhancing antibacterial activity .
- Sulfonyl-linked substituents (e.g., 10d) improve solubility and target specificity in antitumor applications .
- Heterocyclic methylene groups (e.g., imidazole or thiophene) modulate electronic properties and binding affinity .
Position 5 Modifications :
Physicochemical and Spectral Comparisons
¹H NMR Shifts :
Stability and Isomerism :
- 3-Benzylidene derivatives (e.g., 5-chloro-2’,6’-dichloroindolin-2-one) adopt the E-configuration for enhanced stability, confirmed by X-ray crystallography .
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